molecular formula C8H14O3 B6145653 2-ethyloxane-2-carboxylic acid CAS No. 19679-90-4

2-ethyloxane-2-carboxylic acid

Cat. No. B6145653
CAS RN: 19679-90-4
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyloxane-2-carboxylic acid is a carboxylic acid with the molecular formula C8H14O3 and a molecular weight of 158.20 . It is a research-use-only compound .


Molecular Structure Analysis

Carboxylic acids, including this compound, incorporate a carboxyl functional group (COOH). The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids generally undergo nucleophilic substitution reactions, where the nucleophile (-OH) is substituted by another nucleophile . They can also undergo decarboxylative transformations, where the COOH group is catalytically replaced without trace by extrusion of CO2 .


Physical And Chemical Properties Analysis

Carboxylic acids, including this compound, can donate a hydrogen to produce a carboxylate ion . They can also act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .

Future Directions

Research on carboxylic acids, including 2-ethyloxane-2-carboxylic acid, continues to expand. Recent studies have focused on the role of organic molecules in atmospheric chemistry processes . Future research may continue to explore the potential applications of carboxylic acids in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyloxane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with bromine in the presence of sodium hydroxide to form 2-bromoethyl-3-oxobutanoate.", "Step 2: The intermediate compound is then treated with sodium borohydride to reduce the bromine to a hydroxyl group, yielding 2-hydroxyethyl-3-oxobutanoate.", "Step 3: The hydroxyl group is then protected by reacting with hydrochloric acid to form the corresponding chloride.", "Step 4: The chloride is then reacted with sodium carbonate to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.", "Step 6: The ethyl ester is then hydrolyzed with sodium hydroxide to yield the final product, 2-ethyloxane-2-carboxylic acid." ] }

CAS RN

19679-90-4

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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